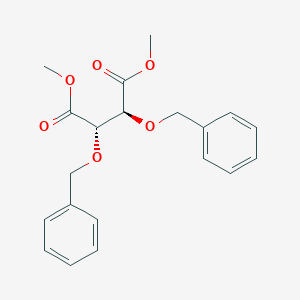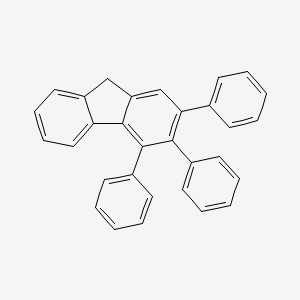
2,3,4-Triphenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triphenyl-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the fluorene family, characterized by a tricyclic aromatic hydrocarbon structure. The presence of three phenyl groups attached to the fluorene core enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triphenyl-9H-fluorene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 9-bromo-9H-fluorene as a starting material, which undergoes a series of reactions including Grignard reactions and Friedel-Crafts alkylation to introduce the phenyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the fluorene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization using organometallic reagents.
Major Products:
Scientific Research Applications
2,3,4-Triphenyl-9H-fluorene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Mechanism of Action
The mechanism by which 2,3,4-Triphenyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects .
Comparison with Similar Compounds
9H-Fluorene: The parent compound without the phenyl substitutions.
2,7-Diphenyl-9H-fluorene: A similar compound with phenyl groups at different positions.
2,4,6-Triphenyl-1,3,5-triazine: Another triphenyl-substituted compound with different core structure.
Uniqueness: 2,3,4-Triphenyl-9H-fluorene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
643767-49-1 |
|---|---|
Molecular Formula |
C31H22 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2,3,4-triphenyl-9H-fluorene |
InChI |
InChI=1S/C31H22/c1-4-12-22(13-5-1)28-21-26-20-25-18-10-11-19-27(25)30(26)31(24-16-8-3-9-17-24)29(28)23-14-6-2-7-15-23/h1-19,21H,20H2 |
InChI Key |
WTBUMBGJMJSSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C(=C(C=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



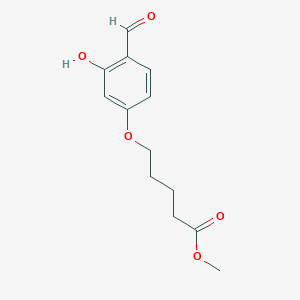

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)
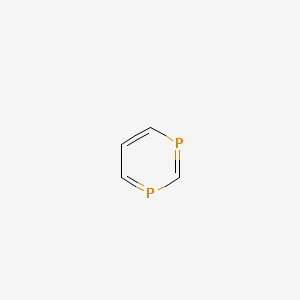

![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
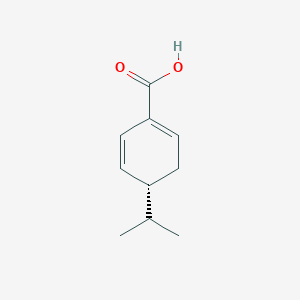
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
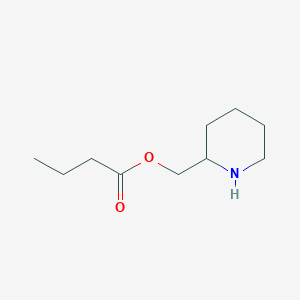
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
